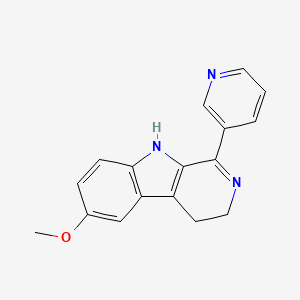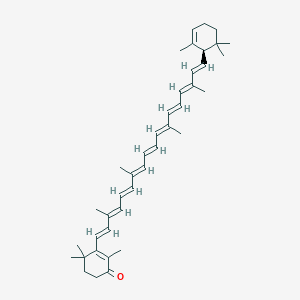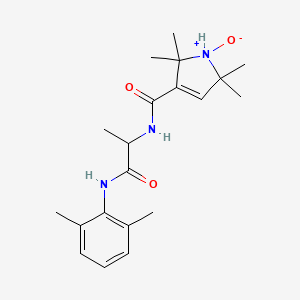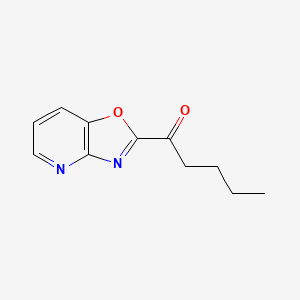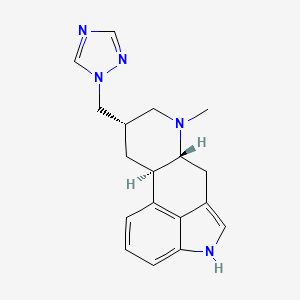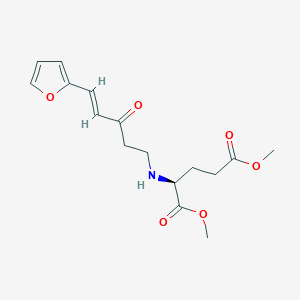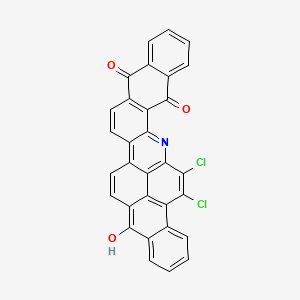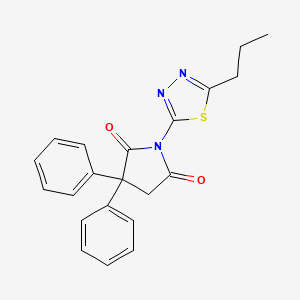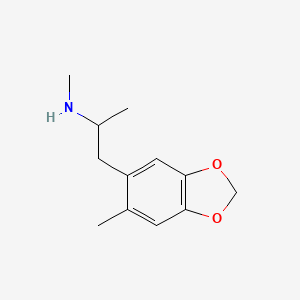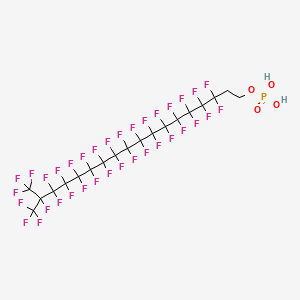
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl dihydrogen phosphate is a highly fluorinated organic compound. This compound is characterized by its extensive fluorination, which imparts unique chemical and physical properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl dihydrogen phosphate typically involves multiple steps of fluorination and phosphorylation. The process begins with the preparation of a perfluorinated alkyl chain, which is then functionalized with a phosphate group. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the stability of the highly reactive intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and continuous flow systems to manage the exothermic nature of the fluorination reactions. Safety measures are crucial due to the reactivity of the fluorinating agents and the potential release of toxic by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl dihydrogen phosphate primarily undergoes substitution reactions due to the presence of the phosphate group. It can also participate in hydrolysis and condensation reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases and acids, which facilitate the substitution and hydrolysis processes. The reactions are typically carried out under controlled temperatures to prevent decomposition of the fluorinated chain .
Major Products
The major products formed from these reactions include various fluorinated derivatives and phosphoric acid esters. These products retain the unique properties of the parent compound, such as high chemical resistance and low surface energy .
Applications De Recherche Scientifique
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl dihydrogen phosphate is used in various scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in the synthesis of nanoparticles and other advanced materials.
Biology: The compound’s low surface energy makes it useful in creating non-stick coatings for biological assays and medical devices.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.
Mécanisme D'action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl dihydrogen phosphate involves its interaction with molecular targets through its phosphate group. The extensive fluorination of the alkyl chain enhances its hydrophobic interactions, making it effective in modifying surfaces and interfaces. The compound can disrupt lipid bilayers and proteins, which is useful in various biomedical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl trimethoxysilane: Similar in its extensive fluorination but differs in the functional group, which is a silane instead of a phosphate.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Another highly fluorinated compound used in coatings and surface treatments.
Uniqueness
The uniqueness of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-Dotriacontafluoro-17-(trifluoromethyl)octadecyl dihydrogen phosphate lies in its combination of extensive fluorination and the presence of a phosphate group. This combination imparts unique properties such as high chemical resistance, thermal stability, and the ability to form stable emulsions, making it valuable in a wide range of applications .
Propriétés
Numéro CAS |
94231-59-1 |
|---|---|
Formule moléculaire |
C19H6F35O4P |
Poids moléculaire |
994.2 g/mol |
Nom IUPAC |
[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,18,18,18-dotriacontafluoro-17-(trifluoromethyl)octadecyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H6F35O4P/c20-3(21,1-2-58-59(55,56)57)5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)15(43,44)17(47,48)16(45,46)14(41,42)12(37,38)10(33,34)8(29,30)6(25,26)4(22,18(49,50)51)19(52,53)54/h1-2H2,(H2,55,56,57) |
Clé InChI |
VHQPVCVRRDZXSW-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


